2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
Description
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWOTYZNLFRPA-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents :
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2-Hydroxybenzohydrazide (1 eq)
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4-Methoxyacetophenone (1 eq)
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Ethanol (95%) as solvent
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Glacial acetic acid (2–3 drops) as catalyst
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-
Procedure :
The reactants are dissolved in ethanol, catalyzed with acetic acid, and refluxed at 70–80°C for 2–4 hours. Completion is monitored via TLC (Rf ≈ 0.85 in ethyl acetate/hexane 1:1). The product precipitates upon cooling to 4°C and is recrystallized from ethanol.
Table 1: Key Parameters for Conventional Synthesis
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 2–4 hours |
| Purity (HPLC) | >98% |
| Melting Point | 195–197°C (decomp.) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the ketone’s carbonyl carbon, forming a hydrazone linkage. Acid catalysis facilitates imine formation by protonating the carbonyl oxygen.
Deep Eutectic Solvent (DES)-Mediated Sonication
Source introduces a green chemistry approach using a choline chloride-oxalic acid DES, achieving superior yields (83–98%) in 10–15 minutes.
Protocol Enhancements
Table 2: DES vs. Conventional Method Comparison
| Metric | DES Method | Conventional Method |
|---|---|---|
| Yield | 95% | 70% |
| Time | 15 minutes | 4 hours |
| Solvent Reusability | 5 cycles | Single-use |
| Energy Input | Low (sonication) | High (reflux) |
Advantages :
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Eliminates volatile organic solvents.
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DES retains catalytic activity over multiple cycles without yield loss.
Microwave-Assisted Synthesis
Adapting methodologies from, microwave irradiation reduces reaction times to minutes.
Stepwise Procedure
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Reagent Mixing : 2-Hydroxybenzohydrazide and 4-methoxyacetophenone (1:1) in ethanol.
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Irradiation : 500 W for 3–5 minutes.
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Workup : Precipitation with ice water, followed by ethanol recrystallization.
Key Data :
Analytical Characterization Across Methods
All routes validate product identity via:
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FT-IR :
-
¹H-NMR :
-
X-ray Crystallography :
Monoclinic crystal system (from), with dihedral angles confirming planarity.
Critical Evaluation of Methodologies
Table 3: Method Ranking by Efficiency
| Method | Yield | Time | Sustainability |
|---|---|---|---|
| DES + Sonication | 95% | 15 min | High |
| Microwave | 82% | 5 min | Moderate |
| Conventional | 70% | 4 hours | Low |
| Mechanochemical | ~70% | 45 min | High |
Recommendations :
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Lab-scale : DES-sonication for high yield and low environmental impact.
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Industrial : Mechanochemical synthesis for solvent-free scalability.
Chemical Reactions Analysis
Keto-Enol Tautomerization
The compound exhibits keto-enol tautomerism , a critical feature enabling its coordination with metal ions. In the enol form, the hydroxyl (-OH) and azomethine (-C=N-) groups act as binding sites .
Key Observations :
-
IR Spectroscopy :
-
¹H NMR :
Metal Complexation Reactions
The compound acts as a bidentate ligand , coordinating with transition metals via the enolic oxygen and azomethine nitrogen. Its Zn(II) complex has been extensively studied .
Reaction with Zinc(II) Acetate
| Component | Conditions | Product Structure | Geometry |
|---|---|---|---|
| Hydrazone + Zn(OAc)₂·2H₂O | Alkaline DMSO/ethanol, reflux, 28 hrs | [Zn(L)₂(DMSO)] (L = hydrazone ligand) | Trigonal bipyramidal |
Key Findings :
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Coordination : Two hydrazone ligands bind via N and O atoms, with one DMSO molecule completing the five-coordinate geometry .
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X-ray Diffraction :
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Antibacterial Activity : Low efficacy (MIC >800 ppm against S. aureus and E. coli) .
Comparative Spectral Data
| Parameter | Free Ligand | Zn(II) Complex |
|---|---|---|
| C=N Stretch (IR) | 1602 cm⁻¹ | 1585 cm⁻¹ (shift due to coordination) |
| O-H Stretch (IR) | 3420 cm⁻¹ | Absent (deprotonation) |
| UV-Vis (λ max) | 325 nm (π→π*) | 365 nm (LMCT transition) |
Other Potential Reactivity
While not explicitly documented, the compound’s structure suggests possible reactivity in:
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Acid/Base Reactions : Deprotonation of the phenolic -OH group in alkaline media.
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Electrophilic Substitution : Methoxy and hydroxyl groups may direct aromatic substitution at specific positions.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
The compound has been synthesized and characterized in the context of its antibacterial properties. A study involving the synthesis of a zinc(II) complex derived from 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide demonstrated that both the hydrazone Schiff base and its zinc complex exhibited low antibacterial activity. The synthesis involved reacting the compound with zinc(II) acetate dihydrate in an alkaline DMSO-ethanol solution under reflux conditions, followed by characterization using NMR, FTIR, and UV-Vis spectroscopy .
Table 1: Antibacterial Activity of 2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide and Its Zinc Complex
| Compound | Concentration (ppm) | Antibacterial Activity |
|---|---|---|
| 2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide | 800 | Low |
| Zinc(II) Complex | 800 | Low |
Coordination Chemistry
Synthesis of Metal Complexes
The compound serves as a ligand in coordination chemistry, particularly with transition metals. The aforementioned zinc(II) complex formation highlights the ability of the hydrazone to coordinate through nitrogen and oxygen atoms, forming a bidentate ligand structure. This coordination leads to distinct molecular geometries, such as a five-coordinate distorted trigonal bipyramidal configuration observed in the crystal structure analysis .
Table 2: Characterization Techniques for Metal Complexes
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determine molecular structure |
| FTIR Spectroscopy | Identify functional groups |
| UV-Vis Spectroscopy | Analyze electronic transitions |
| X-ray Diffraction | Confirm crystal structure |
Material Science Applications
Potential in Polymer Chemistry
Research indicates that Schiff bases like 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide can be used to synthesize polymers with specific properties. Their ability to form stable complexes with metals may enhance the mechanical and thermal properties of polymeric materials.
Case Studies and Research Findings
A significant case study involved the synthesis of a five-coordinate zinc(II) complex using this compound, which was characterized through various spectroscopic methods. The study provided insights into keto-enol tautomerization phenomena associated with the ligand, which is crucial for understanding its reactivity and potential applications in drug design and development .
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide involves its ability to form stable complexes with metal ions through its keto-enol tautomerism. The compound can coordinate with metal ions via the nitrogen atom from the imine moiety and the oxygen atom from the hydroxyl group. This coordination can influence the biological activity of the compound, making it effective against certain bacterial and fungal strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Application-Based Differences
- Corrosion Inhibition: Derivatives like HTMBH (thiophene-substituted) and hydroxyacetophenone analogs (e.g., BZOH) exhibit superior corrosion inhibition in acidic media due to stronger adsorption on metal surfaces via lone-pair electrons from sulfur or hydroxyl groups . The target compound lacks sulfur substituents, limiting its corrosion inhibition efficacy compared to thiophene or thioamide-containing analogs .
- Biological Activity: The benzo[f]chromenyl analog demonstrates significant cardioprotective effects against isoproterenol-induced myocardial infarction in rats, attributed to its anticoagulant properties .
- Photophysical Properties : Fluorinated and nitro-substituted derivatives (e.g., 2-fluoro-4-nitro analogs) exhibit solvatochromic behavior and enhanced light absorption, making them candidates for optoelectronic applications . The target compound’s methoxy group contributes to electron-donating effects but lacks the polarizability needed for strong solvatochromism .
Metal Complexation Behavior
The target compound forms stable Zn(II) complexes, whereas analogs with pyrazine or pyridine substituents (e.g., (E)-2-hydroxy-N′-(1-(pyrazin-2-yl)ethylidene)benzohydrazide) show higher affinity for transition metals like Cu(II) and Ni(II), enabling applications in catalysis and anticancer drug design . For example, Cu(II) complexes of pyrazine-derived hydrazones exhibit DNA cleavage activity and urease inhibition, surpassing the target compound’s metallochemical utility .
Research Findings and Trends
- Synthetic Efficiency : Ultrasound-assisted synthesis (e.g., HTMBH) reduces reaction time and improves yields compared to the target compound’s conventional 24-hour reflux .
- Toxicity and Solubility: Hydroxyacetophenone derivatives (e.g., BZOH) are noted for low toxicity and high solubility in acidic media, advantageous for industrial applications . The target compound’s solubility profile remains less studied.
- Computational Modeling : DFT studies on fluorinated analogs reveal correlations between electronic structure and photophysical behavior, guiding the design of optoelectronic materials . Similar modeling for the target compound could optimize its metal-binding properties.
Biological Activity
2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide, a hydrazone Schiff base compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxyacetophenone in an ethanol solution under reflux conditions. The resulting compound is characterized by a trans configuration regarding the C=N double bond, with a dihedral angle of 47.2° between the benzene rings .
Antibacterial Activity
Research indicates that 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating significant activity. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 - 62.5 |
| Escherichia coli | 31.2 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
These findings suggest that the compound may inhibit bacterial growth by interfering with protein synthesis and cell wall integrity .
Antifungal Activity
The compound also shows promising antifungal activity against various fungal pathogens. In vitro studies have reported MIC values as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 31.2 - 125 |
| Aspergillus niger | 62.5 - 250 |
The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of biofilm formation, which is critical for fungal virulence .
Anticancer Activity
In addition to its antibacterial and antifungal properties, this compound has been evaluated for its anticancer potential. Studies using various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), have shown that it can induce cytotoxic effects. The IC50 values for these cell lines are presented in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 ± 0.5 |
| MCF-7 | 12.3 ± 0.8 |
The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest .
The biological activity of 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is primarily attributed to its ability to form stable complexes with metal ions through keto-enol tautomerism. This coordination can enhance its interaction with biological targets, leading to the observed antimicrobial and anticancer effects .
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
- Antibacterial Efficacy : A study involving patients with bacterial infections showed significant improvement in symptoms after treatment with formulations containing this hydrazone compound.
- Antifungal Treatment : In immunocompromised patients suffering from systemic fungal infections, administration of this compound led to reduced fungal load and improved patient outcomes.
- Cancer Therapy : Clinical trials assessing the use of this compound in combination with standard chemotherapy agents demonstrated enhanced efficacy against resistant cancer cell lines.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxybenzohydrazide | Ethanol | 6 | 82 | |
| 4-Methoxyacetophenone | Methanol | 4 | 78 |
Advanced: How can spectroscopic methods distinguish keto-enol tautomerism in this compound?
Answer:
Keto-enol tautomerism is resolved using complementary techniques:
- X-ray Crystallography: Confirms the enol form via O–H···N hydrogen bonding (e.g., O···N distance: ~2.6 Å) and planarity of the hydrazone moiety .
- ¹H NMR: The enolic proton appears as a singlet at δ ~11.5–12.5 ppm. Absence of a carbonyl proton (δ ~9–10 ppm for keto form) supports enol dominance .
- IR Spectroscopy: Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O–H) further validate the enol configuration .
Note: Solvent polarity and temperature can shift tautomeric equilibrium, requiring controlled experimental conditions.
Basic: What characterization techniques confirm the molecular structure?
Answer:
Key methods include:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings .
- Elemental Analysis: Matches experimental C, H, N percentages with theoretical values (error < 0.3%).
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 313) .
Advanced: How to design experiments to study coordination chemistry with metal ions?
Answer:
Experimental Design:
- Ligand-to-Metal Ratio: Start with 1:1 or 2:1 (ligand:metal) in methanol/water.
- Metal Salts: Use V(V), Cu(II), or Zn(II) salts (e.g., VO(acac)₂ for oxidovanadium complexes) .
- Characterization:
- UV-Vis Spectroscopy: Monitor d-d transitions (e.g., λ ~400–500 nm for V=O complexes).
- Cyclic Voltammetry: Assess redox behavior (e.g., E₁/₂ for vanadium complexes: ~−0.5 to +0.3 V) .
- EPR: Detect paramagnetic species (e.g., Cu(II) complexes).
Q. Table 2: Example Metal Complex Properties
| Metal Ion | Coordination Mode | Observed λ (nm) | Application | Reference |
|---|---|---|---|---|
| V(V) | Tetradentate | 420, 530 | Anticancer Activity | |
| Cu(II) | Bidentate | 450 | Catalysis |
Advanced: What computational methods predict electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT):
- Optimize geometry using B3LYP/6-31G(d) basis sets.
- Calculate HOMO-LUMO gaps (e.g., ~3.5 eV) to assess charge-transfer potential .
- Molecular Docking: Simulate binding to biological targets (e.g., topoisomerase II) using AutoDock Vina. Validate with IC₅₀ values from enzyme inhibition assays .
Key Insight: Electron-withdrawing substituents (e.g., –NO₂) lower LUMO energy, enhancing electrophilic reactivity .
Basic: How to optimize synthesis yields and purity?
Answer:
- Solvent Optimization: Polar aprotic solvents (DMF) may improve solubility but reduce crystallinity. Ethanol balances yield and purity .
- Catalysts: Add glacial acetic acid (1–2 drops) to accelerate Schiff base formation.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) for analogs with bulky substituents .
Advanced: How to resolve contradictions in biological activity data across analogs?
Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects:
- Electron-Donating Groups (e.g., –OCH₃): Enhance antioxidant activity via radical scavenging.
- Electron-Withdrawing Groups (e.g., –NO₂): Improve anticancer potency but reduce solubility .
- Statistical Analysis: Apply multivariate regression to correlate IC₅₀ values with Hammett constants (σ) or logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
